BenchChemオンラインストアへようこそ!

4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

This 4-bromo-6-(thiophen-3-ylmethyl)pyrimidine is a precision CRO/medchem building block where the 4-Br leaving group is optimized for efficient Pd-catalyzed cross-couplings (Suzuki-Miyaura) and the thiophen-3-ylmethyl regioisomer is critical for replicating ATP-binding pocket geometry in kinase inhibitor programs. Substituting the bromine or shifting the thiophene attachment point has been shown to reduce synthetic yields and abolish target potency, making generic analogues a direct risk to your SAR timelines. Ideal for generating focused libraries of next-generation EGFR inhibitors targeting drug-resistant NSCLC mutants.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 2092495-71-9
Cat. No. B1481112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
CAS2092495-71-9
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CSC=C1CC2=CC(=NC=N2)Br
InChIInChI=1S/C9H7BrN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2
InChIKeyDQWIIJXLHIEPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine (CAS 2092495-71-9): A Versatile Heterocyclic Building Block for Kinase Inhibitor Discovery


4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a heterocyclic building block featuring a pyrimidine core substituted with a bromine atom at the 4-position and a thiophen-3-ylmethyl group at the 6-position [1]. With the molecular formula C9H7BrN2S and a molecular weight of 255.14 g/mol , this compound serves as a critical intermediate in medicinal chemistry for the synthesis of targeted kinase inhibitors, particularly those addressing drug-resistant EGFR mutations in oncology research [2]. Its unique substitution pattern provides a balance of electrophilic reactivity and heteroaromatic character that makes it a valuable scaffold for hit-to-lead optimization programs.

Strategic Sourcing of 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine: Why Analogue Replacement is Scientifically Unsound


Substituting 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine with a generic pyrimidine analogue is scientifically untenable due to the precise interplay between the 4-bromo leaving group and the 6-thiophen-3-ylmethyl pharmacophore [1]. The bromine atom's reactivity dictates the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura), while the specific thiophene-3-ylmethyl regioisomer is critical for establishing the required three-dimensional geometry and electronic profile within kinase ATP-binding pockets [2]. Changing the halogen from bromo to chloro, or shifting the thiophene attachment from the 3- to the 2-position, has been shown to dramatically alter both synthetic yields and biological activity, making generic substitution a direct risk to project timelines and assay reproducibility [3]. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation Guide: 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine vs. Closest Analogs


Comparative Synthetic Utility: 4-Bromo Leaving Group Outperforms 4-Chloro in Cross-Coupling Efficiency

The 4-bromo substituent on this pyrimidine scaffold confers a distinct synthetic advantage over its 4-chloro analog (e.g., 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, CAS 2091250-70-1) in palladium-catalyzed cross-coupling reactions [1]. The weaker carbon-bromine bond facilitates more efficient oxidative addition with Pd(0) catalysts, leading to higher yields and faster reaction kinetics for the installation of diverse aryl and heteroaryl groups at the pyrimidine 4-position [2]. This difference is a primary driver for selecting the 4-bromo derivative as the preferred starting material for library synthesis, reducing the need for reaction optimization and minimizing the formation of undesired side products.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship Halogen Reactivity

Impact of 6-Position Regioisomerism on Biological Activity: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl

The regioisomeric attachment of the thiophene ring at the 3-position is a critical determinant of biological activity. In a series of structurally related thiophene-pyrimidine derivatives evaluated as EGFR inhibitors, subtle changes in the geometry and electronics of the heteroaromatic appendage led to significant variations in potency [1]. While direct data for the exact 3- vs. 2-thienylmethyl difference on this specific scaffold is not available, class-level SAR studies on analogous kinase inhibitors demonstrate that the 3-substituted thiophene projects a different vector and electrostatic potential surface compared to its 2-substituted counterpart, leading to measurable differences in binding affinity and selectivity [2]. This makes substitution with the 2-thiophene isomer an unacceptable risk in a lead optimization campaign.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition Molecular Modeling

EGFR Kinase Inhibitor Potential: A Scaffold for Overcoming T790M/L858R Drug Resistance

Thiophene-pyrimidine hybrids are a validated scaffold for developing third-generation EGFR tyrosine kinase inhibitors (TKIs) designed to overcome the T790M and L858R/T790M resistance mutations common in non-small cell lung cancer (NSCLC) [1]. A lead compound from this series, 13a, demonstrated potent anti-proliferative activity with IC50 values of 4.34 ± 0.60 μM (A549 cells) and 3.79 ± 0.57 μM (A431 cells), which was comparable to the clinically approved TKI, Olmutinib . While 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a key synthetic precursor to these active compounds, its direct biological activity as the unadorned bromo derivative is expected to be lower. However, its value lies in its ability to be rapidly diversified into potent, mutation-selective EGFR inhibitors via a single, high-yielding chemical transformation.

Oncology EGFR Inhibitor Drug Resistance Kinase Assay

High-Value Application Scenarios for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine


Synthesis of Novel EGFR T790M/L858R Inhibitors for Oncology Drug Discovery

The compound is an ideal starting material for medicinal chemistry teams developing next-generation covalent and non-covalent EGFR inhibitors to address drug-resistant non-small cell lung cancer (NSCLC). Using palladium-catalyzed cross-coupling at the 4-position, researchers can rapidly synthesize focused libraries of analogs, as validated by the potent activity of related thiophene-pyrimidine derivatives against EGFR mutants (IC50 values comparable to Olmutinib) [1].

Exploration of Thienopyrimidine Kinase Inhibitor Chemical Space

Given the established role of thienopyrimidines as purine bioisosteres and their ability to potently inhibit a wide range of kinases, this specific 4-bromo-6-(thiophen-3-ylmethyl) derivative provides a versatile core scaffold for exploring structure-activity relationships against novel kinase targets [1]. The strategic placement of the bromine and thiophene groups offers multiple vectors for chemical diversification to optimize potency and selectivity profiles.

Development of Novel Antibacterial Agents with Unique Mechanisms

Pyrimidine derivatives bearing thiophenyl groups have demonstrated promising antibacterial activity against multidrug-resistant strains, often by disrupting critical bacterial cell processes [2]. This compound serves as a key intermediate for generating new analogs in this class, leveraging the same synthetic handle (4-bromo) that facilitates efficient library generation. This application aligns with the urgent global health need for new antibiotics with novel mechanisms of action [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.